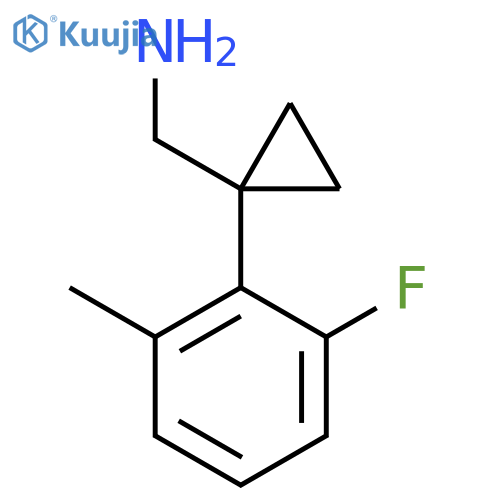

Cas no 1781610-35-2 (1-(2-fluoro-6-methylphenyl)cyclopropylmethanamine)

1-(2-fluoro-6-methylphenyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(2-fluoro-6-methylphenyl)cyclopropylmethanamine

- EN300-1826725

- [1-(2-fluoro-6-methylphenyl)cyclopropyl]methanamine

- 1781610-35-2

-

- インチ: 1S/C11H14FN/c1-8-3-2-4-9(12)10(8)11(7-13)5-6-11/h2-4H,5-7,13H2,1H3

- InChIKey: DMSZNFBTPHDILD-UHFFFAOYSA-N

- SMILES: FC1=CC=CC(C)=C1C1(CN)CC1

計算された属性

- 精确分子量: 179.111027613g/mol

- 同位素质量: 179.111027613g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 189

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- XLogP3: 2

1-(2-fluoro-6-methylphenyl)cyclopropylmethanamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1826725-0.05g |

[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanamine |

1781610-35-2 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1826725-2.5g |

[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanamine |

1781610-35-2 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1826725-1.0g |

[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanamine |

1781610-35-2 | 1g |

$1070.0 | 2023-06-01 | ||

| Enamine | EN300-1826725-10.0g |

[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanamine |

1781610-35-2 | 10g |

$4606.0 | 2023-06-01 | ||

| Enamine | EN300-1826725-0.5g |

[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanamine |

1781610-35-2 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1826725-5.0g |

[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanamine |

1781610-35-2 | 5g |

$3105.0 | 2023-06-01 | ||

| Enamine | EN300-1826725-10g |

[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanamine |

1781610-35-2 | 10g |

$5467.0 | 2023-09-19 | ||

| Enamine | EN300-1826725-5g |

[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanamine |

1781610-35-2 | 5g |

$3687.0 | 2023-09-19 | ||

| Enamine | EN300-1826725-0.25g |

[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanamine |

1781610-35-2 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1826725-0.1g |

[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanamine |

1781610-35-2 | 0.1g |

$1119.0 | 2023-09-19 |

1-(2-fluoro-6-methylphenyl)cyclopropylmethanamine 関連文献

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

1-(2-fluoro-6-methylphenyl)cyclopropylmethanamineに関する追加情報

Professional Introduction to 1-(2-fluoro-6-methylphenyl)cyclopropylmethanamine (CAS No. 1781610-35-2)

1-(2-fluoro-6-methylphenyl)cyclopropylmethanamine, with the CAS number 1781610-35-2, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a fluoro substituent and a cyclopropyl moiety makes it an intriguing candidate for further investigation, particularly in the context of modern medicinal chemistry.

The compound's structure, characterized by a benzene ring substituted with a fluoro atom at the 2-position and a methyl group at the 6-position, combined with a cyclopropyl methylamine side chain, contributes to its distinct chemical properties. These structural elements not only influence its reactivity but also its potential biological activity. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, is particularly noteworthy in pharmaceutical design.

In recent years, there has been a growing interest in the development of novel compounds that incorporate fluoro-substituted aromatic rings. The introduction of fluorine atoms into pharmaceutical molecules has been shown to enhance their pharmacokinetic properties, including improved bioavailability and reduced metabolic clearance. This trend has led to extensive research into fluoroaromatic compounds, and 1-(2-fluoro-6-methylphenyl)cyclopropylmethanamine is no exception.

The cyclopropyl group in this compound adds another layer of complexity, influencing both its electronic and steric properties. Cyclopropyl-containing molecules have been explored for their potential in various therapeutic areas due to their unique interaction profiles with biological targets. The combination of these structural features makes 1-(2-fluoro-6-methylphenyl)cyclopropylmethanamine a promising candidate for further study.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding affinity and metabolic stability of compounds like 1-(2-fluoro-6-methylphenyl)cyclopropylmethanamine before conducting expensive experimental trials. This approach has significantly accelerated the drug discovery process, allowing for the rapid identification of promising candidates.

The synthesis of this compound involves multi-step organic reactions, each requiring precise control to ensure high yield and purity. The introduction of the fluoro-substituent at the 2-position of the benzene ring is particularly challenging due to its sensitivity to various reaction conditions. However, recent methodologies have improved the efficiency and selectivity of these transformations, making it more feasible to produce this compound on a larger scale.

In addition to its structural significance, 1-(2-fluoro-6-methylphenyl)cyclopropylmethanamine has shown potential in preclinical studies as a lead compound for various therapeutic applications. Its unique combination of structural features suggests that it may interact with multiple biological targets, making it a versatile tool for drug development. Further research is needed to fully elucidate its pharmacological profile and explore its potential in treating various diseases.

The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated compounds have been successfully incorporated into numerous FDA-approved drugs due to their enhanced pharmacological properties. The ability of fluorine to influence molecular interactions at the atomic level makes it an invaluable element in drug design. As such, compounds like 1-(2-fluoro-6-methylphenyl)cyclopropylmethanamine represent an important area of research for future pharmaceutical development.

The future prospects for this compound are promising, with ongoing studies aimed at optimizing its synthesis and exploring new applications. Advances in synthetic methodologies and computational tools will continue to drive innovation in this field, potentially leading to the discovery of novel therapeutics based on similar structural motifs. As research progresses, the full therapeutic potential of 1-(2-fluoro-6-methylphenyl)cyclopropylmethanamine is likely to become more apparent.

1781610-35-2 (1-(2-fluoro-6-methylphenyl)cyclopropylmethanamine) Related Products

- 2228754-33-2(1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol)

- 58310-17-1(2,6-Dimethylbenzoic Acid-d6)

- 2228342-08-1(4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid)

- 1850895-78-1(1-Fluoro-3-(2-methylpyrrolidin-1-yl)propan-2-ol)

- 2680823-11-2(2-(2-chlorophenyl)methyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 1890452-89-7(1-(3-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanol)

- 2227977-85-5((2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane)

- 2227772-41-8(rac-tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate)

- 2171313-78-1(5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide)

- 896011-58-8(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide)